molecular formula C8H11NO3S B15379043 3-(Ethylamino)benzenesulfonic acid CAS No. 618-13-3

3-(Ethylamino)benzenesulfonic acid

Cat. No.: B15379043
CAS No.: 618-13-3
M. Wt: 201.25 g/mol
InChI Key: ULBIOZHACUIMNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: 3-(Ethylamino)benzenesulfonic acid (CAS: 98-40-8) is a sulfonic acid derivative with an ethylamino group (-NHCH₂CH₃) attached to the benzene ring at the 3-position and a sulfonic acid group (-SO₃H) at the 1-position. Its molecular formula is C₈H₁₁NO₃S, and it is often referred to as 3-(Ethylamino)-4-methylbenzenesulfonic acid in industrial contexts .

Properties

CAS No.

618-13-3

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

3-(ethylamino)benzenesulfonic acid

InChI

InChI=1S/C8H11NO3S/c1-2-9-7-4-3-5-8(6-7)13(10,11)12/h3-6,9H,2H2,1H3,(H,10,11,12)

InChI Key

ULBIOZHACUIMNW-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=CC=C1)S(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Properties :

  • Molecular Weight : 201.24 g/mol (calculated).
  • Physical State : Typically a crystalline solid.
  • Applications : Primarily used as an intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and surfactants. Its sulfonic acid group enhances solubility in aqueous media, making it valuable in industrial formulations .

Comparison with Structurally Similar Compounds

N-Ethyl-N-(3-sulfobenzyl)aniline

  • Structure: Contains a benzyl group substituted with a sulfonic acid at the 3-position and an ethylamino group linked to an aniline moiety.
  • CAS : 101-11-1 .
  • Key Differences: The presence of a benzyl-aniline backbone distinguishes it from 3-(Ethylamino)benzenesulfonic acid. Applications: Used in dye manufacturing and as a corrosion inhibitor. Regulatory updates (e.g., U.S. tariff amendments) highlight its industrial significance .

3-[(N-Methylanilino)methyl]benzenesulfonic Acid

  • Structure: Features a methylanilino group (-N(CH₃)C₆H₅) attached via a methylene bridge to the benzene ring.
  • CAS : 6387-18-4 .
  • Key Differences: The methylanilino group introduces greater steric hindrance compared to the simpler ethylamino group.

2-Ethylamino-5-sulfobenzoic Acid

  • Structure: Combines an ethylamino group at the 2-position and a sulfonic acid group at the 5-position, with an additional carboxylic acid group (-COOH).
  • CAS : 119-22-2 .
  • Key Differences: The carboxylic acid group broadens its reactivity, enabling use in chelating agents and metal-complex dyes. Solubility: Enhanced water solubility compared to this compound due to dual acidic groups .

Metanil Yellow (Acid Yellow 36)

  • Structure: An azo dye with a sulfonic acid group and a phenylamino-azo linkage.
  • CAS : 587-98-4 .
  • Key Differences: The azo (-N=N-) group enables strong chromophore properties, making it a dye rather than a synthesis intermediate.

Comparative Data Table

Compound Name CAS Number Key Functional Groups Molecular Weight Primary Applications
This compound 98-40-8 -SO₃H, -NHCH₂CH₃ 201.24 Dyes, pharmaceuticals, surfactants
N-Ethyl-N-(3-sulfobenzyl)aniline 101-11-1 -SO₃H, benzyl-aniline, -NCH₂CH₃ 291.35 Dyes, corrosion inhibitors
3-[(N-Methylanilino)methyl]benzenesulfonic acid 6387-18-4 -SO₃H, -N(CH₃)C₆H₅ 275.33 Organic synthesis
2-Ethylamino-5-sulfobenzoic acid 119-22-2 -SO₃H, -COOH, -NHCH₂CH₃ 245.26 Chelating agents, metal-complex dyes
Metanil Yellow 587-98-4 -SO₃H, azo (-N=N-) 375.38 Textile dyeing

Research Findings and Industrial Relevance

  • Regulatory Updates: this compound derivatives, such as N-Ethyl-N-(3-sulfobenzyl)aniline, have undergone tariff modifications (e.g., Harmonized Tariff Schedule updates in the U.S.) to accommodate their industrial demand .
  • Safety Profiles : Compounds with aromatic amines (e.g., Metanil Yellow) require stricter safety measures compared to simpler sulfonic acids due to toxicity risks .
  • Thermal Behavior : Derivatives like DIBS (a benzosulfonic acid-based phosphor) exhibit unique stimuli-responsive properties, highlighting the versatility of sulfonic acid frameworks in advanced materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.